(5-Bromopyridin-3-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(5-Bromopyridin-3-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride: . This compound features a bromopyridine ring, a phenylthiazole group, and a piperazine moiety, making it a versatile molecule for further chemical modifications and applications.
Mechanism of Action
Target of Action
The primary target of (5-Bromopyridin-3-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is the enzyme α-glucosidase . This enzyme plays a crucial role in the treatment of type II diabetes mellitus .
Mode of Action
this compound interacts with α-glucosidase, inhibiting its function . The inhibition of this enzyme slows down the breakdown of carbohydrates into glucose, thus controlling blood sugar levels .
Biochemical Pathways
The compound affects the carbohydrate digestion pathway by inhibiting the α-glucosidase enzyme . This results in a slower breakdown of carbohydrates, leading to a more gradual release of glucose into the bloodstream and thus helping to manage blood sugar levels .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of the α-glucosidase enzyme . This leads to a slower breakdown of carbohydrates and a more controlled release of glucose into the bloodstream .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures such as 5-bromopyridine and 2-phenylthiazole. These intermediates are then reacted under specific conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: : The bromine atom in 5-bromopyridine can be substituted with various nucleophiles to introduce different functional groups.
Condensation reactions: : The phenylthiazole and piperazine components can be condensed to form the desired structure.
Reduction and oxidation reactions: : These reactions are used to adjust the oxidation state of the intermediates and final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromine oxide or other oxidized derivatives.
Reduction: : The compound can be reduced to remove the bromine atom or other functional groups.
Substitution: : Various nucleophiles can substitute the bromine atom, leading to different derivatives.
Condensation: : The compound can participate in condensation reactions with other molecules to form larger structures.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Condensation: : Reagents like acetic anhydride and concentrated sulfuric acid are used for condensation reactions.
Major Products Formed
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules and materials.
Biology: : It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : The compound's derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: : It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other bromopyridine derivatives, phenylthiazole derivatives, and piperazine derivatives. These compounds may have similar applications but differ in their chemical properties and biological activities.
List of Similar Compounds
5-Bromopyridine derivatives
2-Phenylthiazole derivatives
Piperazine derivatives
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4OS.ClH/c21-17-10-16(11-22-12-17)20(26)25-8-6-24(7-9-25)13-18-14-27-19(23-18)15-4-2-1-3-5-15;/h1-5,10-12,14H,6-9,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIPZGAOQIUUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC(=CN=C4)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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